4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
This compound is a red monomer used for the synthesis of polymer semiconductors, specifically in the application of photovoltaic solar cell devices . It is also used in the construction of new donor–acceptor (D–A) conjugated polymers .
Synthesis Analysis
The compound can be synthesized via direct (hetero)arylation polymerization using Pd (OAc) 2 and PCy 3 ·HBF 4 as a catalyst system . Another method involves reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction analysis and ab initio calculations . It is a part of a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .Chemical Reactions Analysis
This compound has been used in the synthesis of PCDTBT . It has also been used in the construction of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers .Physical And Chemical Properties Analysis
The compound is a red monomer . It has strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels . The optical band gap of the polymer was found to be 1.61 eV as calculated from its film onset absorption edge .Scientific Research Applications
Future Directions
properties
IUPAC Name |
4,7-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2F2N2S3/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFULWMSKDEJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CC)CCCC)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2F2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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